molecular formula C10H16N4O B1529256 3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1342735-58-3

3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B1529256
CAS No.: 1342735-58-3
M. Wt: 208.26 g/mol
InChI Key: NDSZCILCRDHABL-UHFFFAOYSA-N
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Description

The compound “3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . A paper titled “Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin” discusses the process development of linagliptin, a drug that contains a piperidine moiety . During this process, several new process-related impurities were detected, identified, synthesized, and subsequently characterized .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectral data such as MS, HRMS, ¹H-NMR, (13)C-NMR, and IR . These techniques provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific chemical reactions involving “this compound” would depend on the specific conditions and reagents used.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Synthetic Pathways to 3,4,5-Trihydroxypiperidines from the Chiral Pool : This research discusses the synthetic approaches to creating biologically active 3,4,5-trihydroxypiperidines, highlighting the structural and electronic resemblance of these compounds to pyranose monosaccharides. Such syntheses are crucial for developing high Fsp3 index drug leads targeting the glycobiological machinery (Wood et al., 2018).
  • Access to Optically Active 3‐Aminopiperidines by Ring Expansion of Prolinols : This study presents different approaches for synthesizing 3-aminopiperidines, emphasizing the efficient ring expansion of prolinols as a method to access these compounds with a wide range of biological activities (Cochi et al., 2012).

Biological and Pharmacological Applications

  • Allosteric Inhibition of SHP2 : This research identifies a potent, selective, and orally efficacious inhibitor of SHP2, a phosphatase involved in cell growth and differentiation pathways, showing the compound's potential in cancer-related diseases and immunomodulation (Fortanet et al., 2016).
  • Natural Compounds as DPP-4 Inhibitors : Investigating bioactive natural products for managing type 2 diabetes, this study screens compounds from the ZINC15 database, highlighting the role of 3D shape similarity search, molecular docking, and ADMETox approaches in identifying potential dipeptidyl peptidase-4 (DPP-4) inhibitors (Istrate & Crisan, 2022).

Mechanism of Action

While the specific mechanism of action for “3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” is not mentioned in the search results, it’s worth noting that piperidine derivatives are commonly used in the pharmaceutical industry. For instance, Linagliptin, a dipeptidyl peptidase-4 inhibitor that contains a piperidine moiety, works by increasing the production of insulin and decreasing the production of glucagon by the pancreas .

Safety and Hazards

The safety and hazards associated with “3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” would depend on its specific physical and chemical properties. For instance, Linagliptin, a related compound, has been associated with certain side effects such as skin irritation, eye irritation, and respiratory irritation .

Properties

IUPAC Name

3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-6-4-12-9(10(13)15)14-5-2-3-8(11)7-14/h4,6,8H,2-3,5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSZCILCRDHABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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